

# A Comparative Guide to the Immunomodulatory Effects of BMS-986189 and Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory effects of two distinct checkpoint inhibitors: **BMS-986189**, a macrocyclic peptide inhibitor of Programmed Death-Ligand 1 (PD-L1), and nivolumab, a monoclonal antibody targeting Programmed Death-1 (PD-1). This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, impact on T-cell function, and anti-tumor activity, supported by detailed experimental methodologies.

## **Executive Summary**

Nivolumab, a well-established PD-1 inhibitor, has demonstrated significant clinical efficacy across a range of malignancies by reinvigorating exhausted T-cells.[1] BMS-986189, a newer entrant from Bristol Myers Squibb, represents a novel therapeutic modality as a macrocyclic peptide targeting PD-L1.[2][3] While direct head-to-head preclinical data is limited, this guide consolidates available information to draw a comparative picture of their immunomodulatory profiles. Nivolumab acts on the T-cell side of the immune synapse, blocking the inhibitory PD-1 receptor. In contrast, BMS-986189 targets the PD-L1 ligand, which is often expressed on tumor cells and other cells within the tumor microenvironment. This fundamental difference in their targets may lead to distinct biological and clinical effects.

### **Mechanism of Action and Signaling Pathway**







Both **BMS-986189** and nivolumab disrupt the PD-1/PD-L1 signaling pathway, a critical axis for immune evasion by tumors. However, they achieve this through different molecular interactions.

Nivolumab is a fully human IgG4 monoclonal antibody that binds to the PD-1 receptor on activated T-cells, B-cells, and natural killer cells.[4] This binding prevents the interaction of PD-1 with its ligands, PD-L1 and PD-L2, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.

**BMS-986189** is a macrocyclic peptide that binds to PD-L1.[2] By binding to PD-L1, it is designed to prevent PD-L1 from engaging with the PD-1 receptor on T-cells, thus also leading to the restoration of T-cell function. The macrocyclic peptide structure may offer different pharmacokinetic and pharmacodynamic properties compared to a monoclonal antibody.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. First-line nivolumab (anti-PD-1) monotherapy in advanced NSCLC: the story of immune checkpoint inhibitors and "the sorcerers apprentice" PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. BMS-986238: A New Macrocyclic Peptide-Based PD-L1 Inhibitor | Biopharma PEG [biochempeg.com]
- 4. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Immunomodulatory Effects of BMS-986189 and Nivolumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365895#evaluating-the-immunomodulatory-effects-of-bms-986189-vs-nivolumab]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com